
Veverimer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Veverimer is used in treatment of Metabolic Acidosis Associated with Chronic Kidney Disease.
科学研究应用
Clinical Applications
1. Treatment of Metabolic Acidosis in Chronic Kidney Disease
Metabolic acidosis is a common complication in patients with CKD, leading to adverse outcomes such as muscle wasting, bone demineralization, and increased mortality risk. Veverimer has shown significant efficacy in correcting metabolic acidosis in clinical trials:
- Study Findings : In a multicenter, randomized, double-blind, placebo-controlled study involving 217 patients with CKD and metabolic acidosis, this compound was administered at a dosage of 6 g/day. Results indicated that 63% of patients on this compound achieved an increase in serum bicarbonate levels of at least 4 mmol/L compared to 38% in the placebo group (p < 0.001) . The treatment also demonstrated improvements in patient-reported physical functioning, with a mean change of 12.1 points on the Kidney Disease and Quality of Life-Physical Function Domain .
- Long-term Efficacy : A 40-week extension study confirmed that this compound not only corrected metabolic acidosis but also improved physical function over time. Participants reported better subjective measures of physical health and had fewer treatment discontinuations due to adverse events compared to placebo .
2. Impact on Diabetic Patients with CKD
This compound has also been evaluated specifically in diabetic patients suffering from CKD. A study involving 70 diabetic patients treated with this compound showed a significant increase in serum bicarbonate levels (4.4 mmol/L) compared to those receiving placebo (2.9 mmol/L) after one year . Additionally, physical performance metrics improved markedly, indicating that this compound can effectively address metabolic acidosis while enhancing overall physical function.
Case Studies
VALOR-CKD Trial
The VALOR-CKD trial was a pivotal Phase 3 study designed to evaluate the efficacy of this compound in slowing CKD progression while treating metabolic acidosis. Key findings include:
- Patient Demographics : The trial enrolled 2,198 patients across multiple sites globally, with a mean baseline estimated glomerular filtration rate (eGFR) of 29.2 mL/min/1.73 m² .
- Efficacy Results : After eight weeks of treatment, patients who achieved significant increases in serum bicarbonate were randomized to continue this compound or switch to placebo. The study aimed to assess whether maintaining elevated bicarbonate levels could slow CKD progression .
- Safety Profile : The safety profile of this compound was consistent with expectations for CKD populations, showing no significant increase in serious adverse events compared to placebo .
Summary of Findings
Study/Trial | Population | Primary Endpoint | Key Findings |
---|---|---|---|
Parent Study | CKD Patients (n=217) | Increase in serum bicarbonate | 63% vs 38% (p < 0.001) |
VALOR-CKD Trial | CKD Patients (n=2,198) | Slowing CKD progression | Significant safety profile; maintained bicarbonate levels |
Diabetic Study | Diabetic CKD Patients (n=70) | Increase in serum bicarbonate | 4.4 mmol/L vs 2.9 mmol/L (p < 0.05) |
属性
CAS 编号 |
2099678-27-8 |
---|---|
分子式 |
(C9-H18-N2)x.(C3-H7-N)y.(C2-H4-Cl2)z |
分子量 |
310.3101 |
IUPAC 名称 |
1,3-Propanediamine, N1,N3-di-2-propen-1-yl-, polymer with 1,2-dichloroethane and 2-propen-1-amine |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Veverimer; veverimerum; TRC101; WHO 11162; UNII-10VSMQY402. |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。